![molecular formula C6H12ClNO2 B3101544 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride CAS No. 1394840-20-0](/img/structure/B3101544.png)

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride

Overview

Description

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride is a research chemical . It has a molecular formula of C6H12ClNO2 and a molecular weight of 165.62 g/mol .

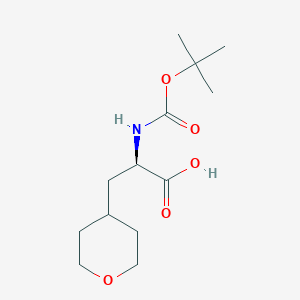

Molecular Structure Analysis

The molecular structure of 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride consists of a spirocyclic ring system with two oxygen atoms and one nitrogen atom incorporated into the ring . The exact structure would require more specific information or a detailed analysis using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride is a powder . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional specific information or experimental data.Scientific Research Applications

Synthesis and Chemical Properties

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride and its derivatives are of interest in synthetic organic chemistry due to their spirocyclic structures. These compounds have been synthesized through various methods, including aminomethylation reactions and multicomponent condensations. For instance, aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde yielded mixtures of diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-dicarbonitriles and their ammonium salts, highlighting the compound's utility in creating complex spirocyclic structures (A. Khrustaleva et al., 2018). Similarly, diversity-oriented synthesis approaches have been employed to generate functionalized pyrrolidines, piperidines, and azepines from omega-unsaturated dicyclopropylmethylamines, demonstrating the versatility of these spirocyclic scaffolds in drug discovery (P. Wipf et al., 2004).

Environmental Applications

A calix[4]arene-based polymer incorporating 2,5-dioxa-8-azaspiro[3.5]nonane hydrochloride was synthesized for environmental remediation purposes, particularly for the removal of water-soluble carcinogenic azo dyes and aromatic amines. The polymer showed high efficiency in removing azo dyes from aqueous solutions, highlighting the potential environmental applications of these compounds (E. Akceylan et al., 2009).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2,5-dioxa-8-azaspiro[3.5]nonane hydrochloride have been explored for their anticonvulsant properties. N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-diones exhibited significant anti-seizure properties in animal models, indicating their potential as therapeutic agents for epilepsy (K. Kamiński et al., 2008).

Advanced Materials

The structural versatility of 2,5-dioxa-8-azaspiro[3.5]nonane hydrochloride derivatives also extends to materials science. For example, the synthesis of novel spirocyclic oxetane-fused benzimidazoles demonstrates the compound's utility in creating advanced materials with potential applications in various fields, including electronics and photonics (M. Gurry et al., 2015).

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2,5-dioxa-8-azaspiro[3.5]nonane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-6(3-7-1)4-8-5-6;/h7H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXGBSPSFAEMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CN1)COC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine](/img/structure/B3101506.png)

![6-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3101518.png)

![6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3101526.png)

![7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3101546.png)